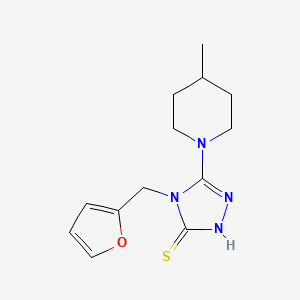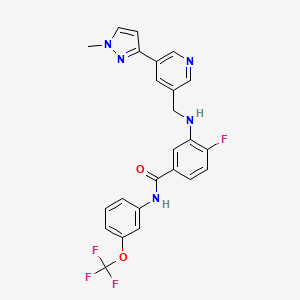
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, also known as BRL-15572, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist for the orexin 1 receptor, which is involved in the regulation of sleep and wakefulness. In
Wirkmechanismus
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole selectively blocks the orexin 1 receptor, which is involved in the regulation of sleep and wakefulness. The orexin 1 receptor is primarily located in the lateral hypothalamus and is activated by orexin A and orexin B, which are neuropeptides that promote wakefulness. By blocking the orexin 1 receptor, 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole decreases wakefulness and promotes sleep.
Biochemical and Physiological Effects:
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has been shown to decrease wakefulness and increase sleep in various animal models. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems, such as dopamine, serotonin, and norepinephrine. This suggests that 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole may have fewer side effects compared to other sleep-promoting drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its selectivity for the orexin 1 receptor. This allows for more precise investigation of the role of this receptor in sleep and wakefulness regulation. Additionally, 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has been shown to have minimal effects on other neurotransmitter systems, which reduces the potential for confounding effects. However, one limitation of using 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is its relatively short half-life, which may require frequent dosing in long-term experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. One potential direction is the development of more potent and selective orexin 1 receptor antagonists for the treatment of sleep disorders. Additionally, further investigation is needed to fully understand the role of the orexin 1 receptor in sleep and wakefulness regulation, as well as its potential involvement in other physiological processes. Finally, the potential therapeutic applications of orexin 1 receptor antagonists for other disorders, such as addiction and anxiety, should be explored.
Synthesemethoden
The synthesis of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole involves several steps, including the reaction of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid with methanol and thionyl chloride to form the corresponding methyl ester. The ester is then reacted with sodium hydride and chloromethyl methyl ether to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has been used in various scientific research studies to investigate the role of the orexin 1 receptor in sleep and wakefulness regulation. This compound has been shown to selectively block the orexin 1 receptor, which results in a decrease in wakefulness and an increase in sleep. Additionally, 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has been used in studies investigating the potential therapeutic applications of orexin 1 receptor antagonists for the treatment of sleep disorders, such as insomnia and narcolepsy.
Eigenschaften
IUPAC Name |
4-bromo-1-cyclopentyl-5-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAAYBKAIQRIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)


![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate](/img/structure/B2687914.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2687918.png)

![3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687920.png)
![N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2687922.png)
![N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687924.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2687925.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2687926.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine hydrochloride](/img/structure/B2687927.png)